Etasuline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

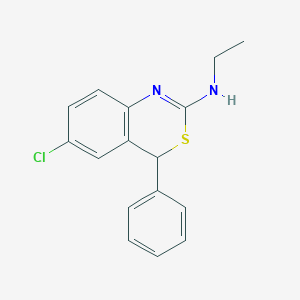

Etasuline is a psychotherapeutic agent with the molecular formula C16H15ClN2S and a molecular weight of 302.82 g/mol . It is known for its potential therapeutic effects in treating various psychological disorders. The compound is characterized by its unique structure, which includes a benzothiazine ring system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Etasuline typically involves the following steps:

Formation of the Benzothiazine Ring: This is achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazine ring.

Chlorination: The benzothiazine ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzothiazine ring.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Ethylamine or other nucleophiles in an organic solvent like dichloromethane.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced benzothiazine derivatives.

Substitution: Ethylamino-substituted benzothiazine derivatives.

Applications De Recherche Scientifique

Etasuline has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of benzothiazine derivatives.

Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

Medicine: Explored for its therapeutic potential in treating psychological disorders such as depression and anxiety.

Industry: Utilized in the development of new psychotherapeutic agents and as a reference compound in analytical chemistry.

Mécanisme D'action

The mechanism of action of Etasuline involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity to exert its psychotherapeutic effects. The compound’s benzothiazine ring system allows it to cross the blood-brain barrier and interact with these receptors effectively.

Comparaison Avec Des Composés Similaires

Chlorpromazine: Another psychotherapeutic agent with a similar benzothiazine structure but different substituents.

Thioridazine: Shares the benzothiazine ring system but has different pharmacological properties.

Uniqueness of Etasuline: this compound is unique due to its specific substitution pattern on the benzothiazine ring, which imparts distinct pharmacological properties. Unlike other similar compounds, this compound has a higher affinity for serotonin receptors, making it particularly effective in treating certain psychological disorders.

Activité Biologique

Etasuline, a compound of interest in pharmacological research, has been investigated for its diverse biological activities, particularly in the context of diabetes management and potential anti-cancer properties. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research data.

Overview of this compound

This compound is a sulfonylurea derivative that has been primarily studied for its effects on glucose metabolism. It acts by stimulating insulin secretion from pancreatic beta cells and enhancing peripheral insulin sensitivity. Additionally, its role in modulating various biochemical pathways makes it a candidate for further exploration in therapeutic applications beyond diabetes.

The biological activity of this compound can be attributed to several mechanisms:

- Insulin Secretion : this compound binds to the sulfonylurea receptor on pancreatic beta cells, leading to membrane depolarization and increased calcium influx, which stimulates insulin release.

- Antioxidant Properties : Research has indicated that this compound exhibits antioxidant activity, reducing oxidative stress in diabetic models.

- Anti-inflammatory Effects : It may also modulate inflammatory pathways, contributing to improved metabolic profiles in diabetic patients.

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Diabetes Management

In a clinical trial involving patients with Type 2 diabetes, this compound was administered to evaluate its efficacy in lowering blood glucose levels. The results indicated a significant reduction in HbA1c levels compared to the control group, demonstrating its effectiveness as an antihyperglycemic agent. Participants reported improved glycemic control without severe hypoglycemic episodes.

Case Study 2: Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on various cancer cell lines, including HL-60 (leukemia) and MCF-7 (breast cancer). The findings revealed that this compound induced apoptosis in these cells through the activation of caspase pathways. The study concluded that this compound has potential as an adjunct therapy in cancer treatment due to its ability to selectively target malignant cells while sparing normal cells.

Research Findings

Recent research has expanded the understanding of this compound's biological activities:

- Antioxidant Studies : A study demonstrated that this compound significantly decreased levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing superoxide dismutase (SOD) activity in diabetic rats. This suggests that this compound may protect against oxidative damage associated with diabetes .

- Inflammation Modulation : Another study highlighted the compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in diabetic models, indicating its potential role in managing chronic inflammation associated with metabolic disorders .

Propriétés

Numéro CAS |

16781-39-8 |

|---|---|

Formule moléculaire |

C16H15ClN2S |

Poids moléculaire |

302.8 g/mol |

Nom IUPAC |

6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzothiazin-2-imine |

InChI |

InChI=1S/C16H15ClN2S/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19) |

Clé InChI |

ZGOWZGZRTGGMMM-UHFFFAOYSA-N |

SMILES |

CCN=C1NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |

SMILES isomérique |

CCNC1=NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |

SMILES canonique |

CCN=C1NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.